molecular formula C6H6N2OS B1628696 5H,7H-Imidazo[1,2-C]thiazole-2-carboxaldehyde CAS No. 623564-72-7

5H,7H-Imidazo[1,2-C]thiazole-2-carboxaldehyde

Cat. No.: B1628696
CAS No.: 623564-72-7
M. Wt: 154.19 g/mol
InChI Key: GDCOWMWYQRGIRF-UHFFFAOYSA-N
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Description

5H,7H-Imidazo[1,2-C]thiazole-2-carboxaldehyde is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,7H-Imidazo[1,2-C]thiazole-2-carboxaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with glyoxal under acidic conditions to form the imidazo[1,2-C]thiazole ring system. The aldehyde group can then be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) or by oxidation of the corresponding alcohol.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow synthesis and the use of green chemistry principles are potential approaches to improve the industrial production process.

Chemical Reactions Analysis

Types of Reactions

5H,7H-Imidazo[1,2-C]thiazole-2-carboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole or thiazole rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: 5H,7H-Imidazo[1,2-C]thiazole-2-carboxylic acid

    Reduction: 5H,7H-Imidazo[1,2-C]thiazole-2-methanol

    Substitution: Various substituted imidazo[1,2-C]thiazole derivatives

Scientific Research Applications

5H,7H-Imidazo[1,2-C]thiazole-2-carboxaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 5H,7H-Imidazo[1,2-C]thiazole-2-carboxaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The imidazole and thiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its biological activity. The aldehyde group can also form covalent bonds with nucleophilic sites in biomolecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

5H,7H-Imidazo[1,2-C]thiazole-2-carboxaldehyde can be compared with other similar heterocyclic compounds, such as:

    Imidazo[1,2-a]pyridine: Contains an imidazole ring fused with a pyridine ring, known for its use in medicinal chemistry.

    Thiazolo[3,2-b]pyridine: Contains a thiazole ring fused with a pyridine ring, also explored for its biological activities.

    Benzimidazole: Contains a benzene ring fused with an imidazole ring, widely studied for its pharmacological properties.

The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity compared to other heterocyclic compounds.

Properties

IUPAC Name

5,7-dihydroimidazo[1,2-c][1,3]thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2OS/c9-2-5-1-8-4-10-3-6(8)7-5/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCOWMWYQRGIRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC(=CN2CS1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620480
Record name 5H,7H-Imidazo[1,2-c][1,3]thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623564-72-7
Record name 5H,7H-Imidazo[1,2-c][1,3]thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The solution of 2-bromo-3-isopropoxypropenal (6.9 g) in dry acetonitrile (326 mL) was added to the solution of crude thiazolidin-4-ylideneamine (3.3 g) in dry acetonitrile (326 mL) at room temperature. The reaction mixture was stirred at room temperature for 19.5 h, added triethylamine (4.9 mL) and then refluxed for 2 h. The reaction mixture was cooled to room temperature and then evaporated under reduce pressure. The residue was dissolved in dichloromethane (300 mL) and washed with 50% potassium carbonate aqueous solution (20 g). After filtration and separation, the aqueous layer was extracted with dichloromethane (50 mL×4). The organic layers were combined, dried (MgSO4) and filtered. The filtrate was evaporated under reduced pressure. The residue was applied to silica gel column chromatography and eluted with CHCl3-MeOH (100:3) to obtain crude 7H-Imidazo[1,2-c]thiazole-2-carbaldehyde as a brown solid. The crude product was re-crystallized twice from CHCl3-n-hexane (1st: 30:5, 2nd: 30:60) at 0° C. to give the required aldehyde as pale brown crystals (Yield: 1.84 g, 15%).
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
326 mL
Type
solvent
Reaction Step One
Quantity
326 mL
Type
solvent
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step Two
Yield
15%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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